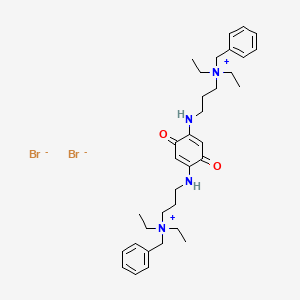
DLin-K-C3-DMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used in the synthesis of nucleic acid-lipid particles for the delivery of nucleic acids . This compound has gained significant attention due to its role in gene therapy and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DLin-K-C3-DMA involves the reaction of 4-(dimethylamino)butanoate hydrochloride with a precursor compound in the presence of diisopropylethylamine and 4-dimethylaminopyridine . The reaction is typically carried out in dichloromethane as the solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: DLin-K-C3-DMA primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
DLin-K-C3-DMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used in the synthesis of nucleic acid-lipid particles for gene delivery.
Biology: Facilitates the delivery of nucleic acids into cells, aiding in gene therapy and genetic research.
Medicine: Plays a crucial role in the development of lipid nanoparticles for drug delivery, including vaccines and therapeutic agents.
Industry: Employed in the production of lipid-based formulations for various biomedical applications
Wirkmechanismus
DLin-K-C3-DMA is often compared with other cationic lipids such as DLin-MC3-DMA and DLin-KC2-DMA .
DLin-MC3-DMA: Known for its high efficiency in small interfering RNA (siRNA) delivery.
DLin-KC2-DMA: Exhibits higher transfection efficiency for plasmid DNA compared to DLin-MC3-DMA.
Uniqueness: this compound is unique due to its specific structural features that enhance its ability to form stable nucleic acid-lipid complexes. This makes it particularly effective for gene delivery applications .
Vergleich Mit ähnlichen Verbindungen
- DLin-MC3-DMA
- DLin-KC2-DMA
- DODAP (1,2-dioleoyl-3-dimethylammonium-propane)
Eigenschaften
Molekularformel |
C44H81NO2 |
|---|---|
Molekulargewicht |
656.1 g/mol |
IUPAC-Name |
3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI-Schlüssel |
HNTKPUXXCNQLFR-KWXKLSQISA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


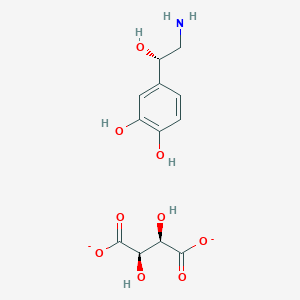
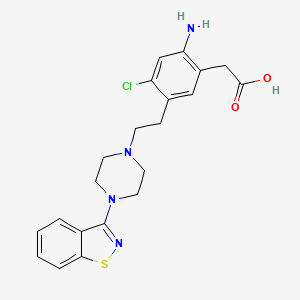
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)


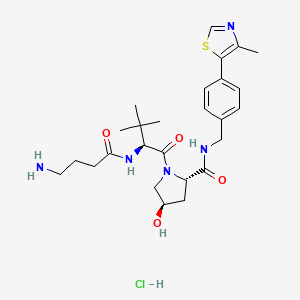
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

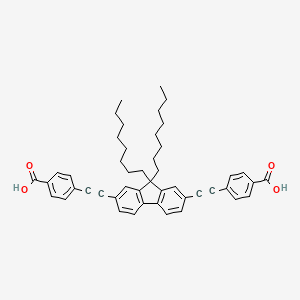

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
